Bz-Ile-glu-gly-arg-pna

Descripción general

Descripción

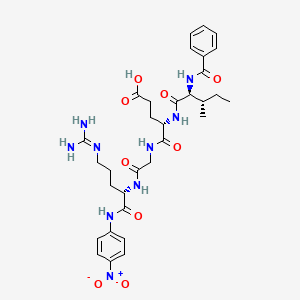

“Bz-Ile-glu-gly-arg-pna”, also known as Bz-IEGR-pNA, is a substrate for plasma kallikrein and coagulation factor XIIa . It is a chromogenic substrate for factor Xa . The molecular weight of this compound is 697.75 .

Synthesis Analysis

The synthesis of “Bz-Ile-glu-gly-arg-pna” involves complex biochemical reactions. It has been used in the study of serine protease specificity for peptide chromogenic substrates . The substrate contains the peptide sequence Bz-Ile-Glu-Gly-Arg-pNA .Molecular Structure Analysis

The molecular formula of “Bz-Ile-glu-gly-arg-pna” is C32H43N9O9 . The InChI representation of the molecule is InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 .Chemical Reactions Analysis

“Bz-Ile-glu-gly-arg-pna” is involved in several biochemical reactions. It is a substrate for plasma kallikrein and coagulation factor XIIa . Factor Xa mediates the release of p-NA chromogen post hydrolysis of the substrate which is measurable photometrically .Physical And Chemical Properties Analysis

“Bz-Ile-glu-gly-arg-pna” has a molecular weight of 697.7 g/mol . Its molecular formula is C32H43N9O9 . The compound has a complexity of 921 .Aplicaciones Científicas De Investigación

Chromogenic Substrate for Factor Xa

Bz-Ile-Glu-Gly-Arg-pNA serves as a chromogenic substrate based on the structure of bovine prothrombin, split by factor Xa in blood coagulation. Its design benefits from the natural amino acid sequence, which proves essential for its efficacy. Modifications to the γ-carboxyl group of Glu have yielded substrates with improved properties, enhancing sensitivity and reducing incubation times in various methods (Aurell et al., 1977).

Assay for Intravascular Coagulation

Bz-Ile-Glu-Gly-Arg-pNA is highly specific to factor Xa and its chromogenic properties allow for photometric measurement, providing a sensitive method for detecting intravascular coagulation. The presence of factor Xa in the circulatory system is a key indicator of intravascular clotting processes (Vinazzer & Heimburger, 1978).

Endotoxin Detection in Horseshoe Crab Hemocyte Lysate

This substrate is hydrolyzed by an endotoxin-activated enzyme in horseshoe crab hemocyte lysate. The reaction's sensitivity to bacterial endotoxins makes it a useful tool for endotoxin determination, a crucial aspect in medical and biological research (Iwanaga et al., 1978).

Coagulation and Fibrinolytic Studies

Bz-Ile-Glu-Gly-Arg-pNA's design, influenced by the primary structure of prothrombin, allows for the specific determination of factor Xa activity. It's used in exploring the activity of serine proteases within coagulation and fibrinolytic systems, aiding in understanding these complex biological processes (Aurell et al., 1975).

Serine Protease Specificity

Its sensitivity to factor Xa and insensitivity to thrombin make Bz-Ile-Glu-Gly-Arg-pNA a valuable tool in the study of serine protease specificity. This specificity is vital for clinical and kinetical studies of enzymes and their inhibitors (Mattler & Bang, 1977).

Propiedades

IUPAC Name |

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYECEUZMVSGTMR-LBDWYMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475101 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Ile-glu-gly-arg-pna | |

CAS RN |

59068-47-2 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

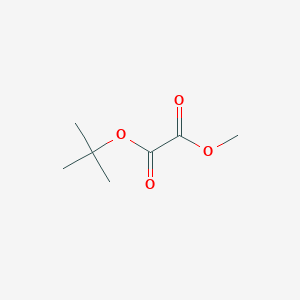

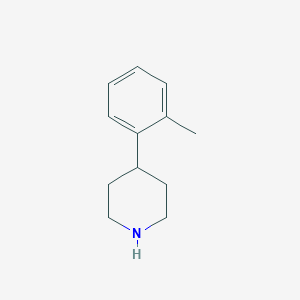

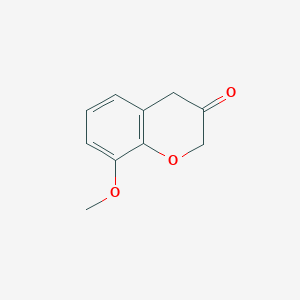

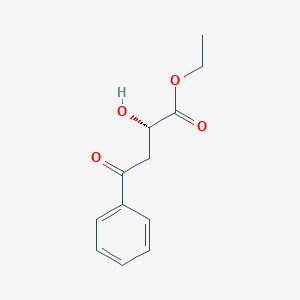

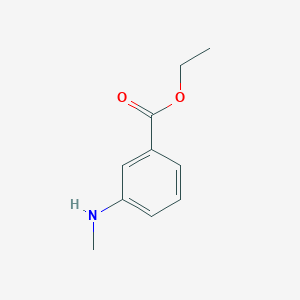

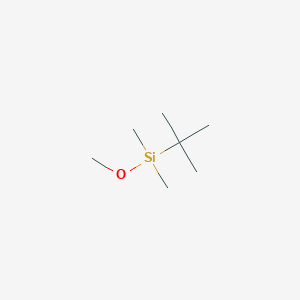

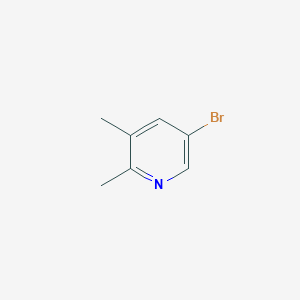

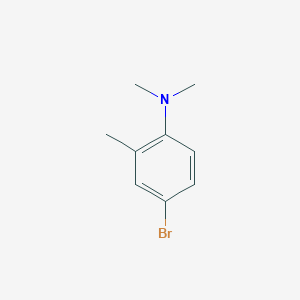

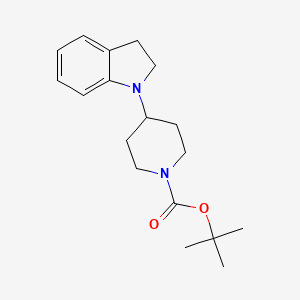

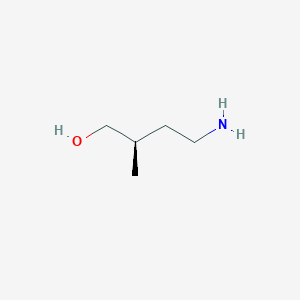

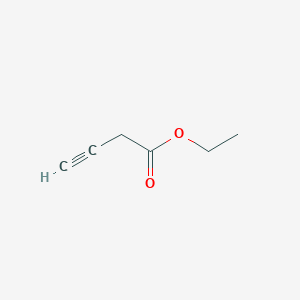

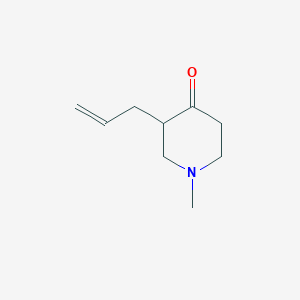

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.